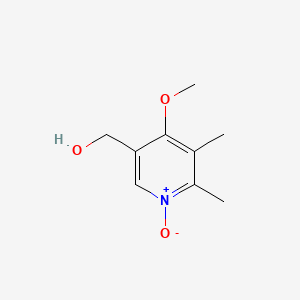

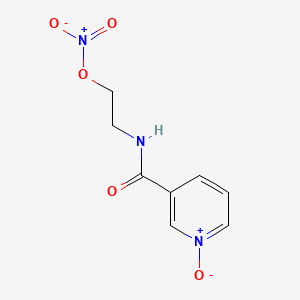

Nicorandil N-Oxide

Vue d'ensemble

Description

Le N-oxyde de nicorandil est un dérivé du nicorandil, un composé connu pour ses propriétés vasodilatatrices. Le nicorandil lui-même est principalement utilisé dans le traitement de l'angine de poitrine en raison de sa double action en tant que donneur d'oxyde nitrique et d'ouvreur de canal potassique sensible à l'adénosine triphosphate . Le N-oxyde de nicorandil conserve certaines de ces propriétés et présente un intérêt dans divers domaines de la recherche scientifique.

Applications De Recherche Scientifique

Nicorandil N-oxide has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on cellular signaling pathways.

Medicine: Explored for its potential cardioprotective effects and its role in vasodilation.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mécanisme D'action

Target of Action

Nicorandil N-Oxide primarily targets potassium (K+) channels and acts as a nitric oxide (NO) donor . The activation of these targets plays a crucial role in its vasodilatory and cardioprotective effects .

Mode of Action

This compound interacts with its targets in two significant ways :

- As a NO donor , it stimulates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This results in the relaxation of vascular smooth muscle cells .

- As a K+ channel opener , it induces hyperpolarization in various types of neuronal cells . This leads to decreased neuronal activity and preservation of the brain’s energy during hypoxic conditions .

Biochemical Pathways

This compound affects several biochemical pathways:

- It activates the PI3K/AKT/eNOS signaling pathway , which plays a role in cell survival and proliferation .

- It also impacts the TLR4/SLC7A11 signaling pathway , which is involved in regulating ferroptosis, a form of regulated cell death .

Pharmacokinetics

This compound is rapidly and almost completely absorbed via the gastrointestinal tract, reaching maximal plasma concentration after 30–60 minutes . Its half-life is roughly 52 minutes . It is primarily metabolized through oxidation to nicorandil-N-oxide and hydroxy nicorandil, and by denitration to N-(2-hydroxyethyl)-nicotin-amide .

Result of Action

The molecular and cellular effects of this compound’s action include:

- Vasodilation : By activating K+ channels and donating NO, it causes vasodilation of both arterial and venous blood vessels .

- Neuroprotection : It can sustain the hyperpolarization phase in neuronal cells during hypoxia, which may have a neuroprotective effect .

- Regulation of Ferroptosis : It can regulate ferroptosis, a form of regulated cell death, through the TLR4/SLC7A11 signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as oxygen levels. For instance, during cerebral ischemia, a condition characterized by restricted oxygen and nutrient delivery, K+ channels open and cause neuronal hyperpolarization . This suggests that the drug’s efficacy may be enhanced in hypoxic conditions.

Safety and Hazards

Orientations Futures

Nicorandil has been recommended as a second-line anti-anginal drug in CCS patients, and it may be a particularly useful add-on therapy for patients in the Gulf region . There is a need to improve knowledge of the epidemiology of chronic coronary syndromes in the Middle East and Gulf region, and the need for studies of stratified pharmacologic approaches to improve symptomatic angina and quality of life in the large and growing number of patients with coronary artery disease from this region .

Analyse Biochimique

Biochemical Properties

Nicorandil N-Oxide, like its parent compound Nicorandil, interacts with various enzymes and proteins in the body. It activates K+ ATP channels and acts as a nitric oxide (NO) donor . The activation of K+ ATP channels leads to hyperpolarization in various types of neuronal cells, leading to decreased neuronal activity and preservation of the brain’s energy . As a NO donor, this compound contributes to the relaxation of vascular smooth muscle cells .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It helps prevent myocardial ischemia and the symptoms of angina through its vasorelaxant effects on the systemic and coronary vasculature . It also has a neuroprotective effect during hypoxia by opening K+ channels and sustaining the hyperpolarization phase .

Molecular Mechanism

This compound exerts its effects at the molecular level through two distinct mechanisms. The nitrate component acts mainly on systemic venous vessels to reduce preload, and also dilates epicardial coronary arteries . Vasodilation occurs due to activation of soluble guanylate cyclase, resulting in increased cGMP, activation of protein kinase G, and subsequent lowering of intracellular Ca2+ and inhibition of myosin light-chain kinase activity .

Temporal Effects in Laboratory Settings

It is known that Nicorandil, from which this compound is derived, has been shown to improve cerebral blood flow without significant changes in hemodynamic profiles .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a single-bolus injection of 1 mg/kg of Nicorandil increased the cerebral blood flow (CBF) without affecting the heart rate and blood pressure . Higher doses significantly decreased the CBF by decreasing the mean blood pressure below the cerebral autoregulation range .

Metabolic Pathways

This compound is involved in various metabolic pathways. When consumed, Nicorandil is primarily metabolized through oxidation to this compound and hydroxy Nicorandil, and by denitration to N-(2-hydroxyethyl)-nicotinamide .

Transport and Distribution

Given its parent compound Nicorandil’s ability to improve cerebral blood flow , it can be inferred that this compound may also have a similar distribution pattern.

Subcellular Localization

Given its parent compound Nicorandil’s ability to activate K+ ATP channels and act as a NO donor , it can be inferred that this compound may also have a similar subcellular localization and function.

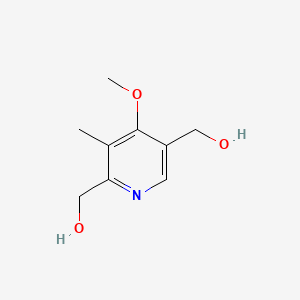

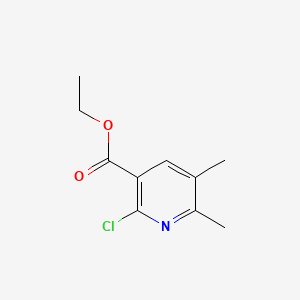

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-oxyde de nicorandil implique généralement l'oxydation du nicorandil. Cela peut être réalisé en utilisant divers agents oxydants dans des conditions contrôlées. Une méthode courante implique l'utilisation de peroxyde d'hydrogène en présence d'un catalyseur pour faciliter le processus d'oxydation .

Méthodes de production industrielle : La production industrielle du N-oxyde de nicorandil suit des principes similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de nicorandil subit plusieurs types de réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de divers sous-produits.

Réduction : Les réactions de réduction peuvent convertir le N-oxyde de nicorandil en nicorandil.

Substitution : Des réactions de substitution peuvent se produire au niveau des atomes d'azote ou d'oxygène, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Divers agents alkylants dans des conditions douces.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxydes supérieurs, tandis que la réduction peut produire du nicorandil .

4. Applications de la recherche scientifique

Le N-oxyde de nicorandil a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.

Biologie : Étudié pour ses effets potentiels sur les voies de signalisation cellulaire.

Médecine : Exploré pour ses effets cardioprotecteurs potentiels et son rôle dans la vasodilatation.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence en chimie analytique

5. Mécanisme d'action

Le N-oxyde de nicorandil exerce ses effets par des mécanismes similaires à ceux du nicorandil. Il agit comme un donneur d'oxyde nitrique, conduisant à l'activation de la guanylate cyclase et à une augmentation des niveaux de monophosphate de guanosine cyclique. Cela entraîne la relaxation des cellules musculaires lisses vasculaires et la vasodilatation. De plus, il ouvre les canaux potassiques sensibles à l'adénosine triphosphate, contribuant ainsi davantage à ses effets vasodilatateurs .

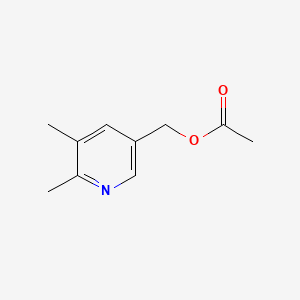

Composés similaires :

Nicorandil : Le composé parent, connu pour sa double action en tant que donneur d'oxyde nitrique et ouvreur de canal potassique.

Mononitrate d'isosorbide : Un autre donneur d'oxyde nitrique utilisé dans le traitement de l'angine de poitrine.

Ranolazine : Un autre agent anti-angineux qui agit par inhibition des courants sodiques tardifs

Unicité : Le N-oxyde de nicorandil est unique en raison de son double mécanisme d'action et de sa capacité à subir diverses réactions chimiques, ce qui en fait un composé polyvalent dans les applications de recherche et thérapeutiques. Sa combinaison de don d'oxyde nitrique et d'ouverture de canal potassique le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Nicorandil: The parent compound, known for its dual action as a nitric oxide donor and potassium channel opener.

Isosorbide Mononitrate: Another nitric oxide donor used in the treatment of angina.

Ranolazine: A different anti-anginal agent that works through inhibition of late sodium currents

Uniqueness: Nicorandil N-oxide is unique due to its dual mechanism of action and its ability to undergo various chemical reactions, making it a versatile compound in both research and therapeutic applications. Its combination of nitric oxide donation and potassium channel opening sets it apart from other similar compounds .

Propriétés

IUPAC Name |

2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALIEKHMDVZBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676063 | |

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107833-98-7 | |

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)